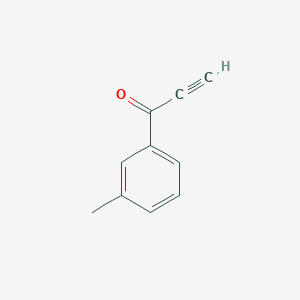

1-(3-Methylphenyl)prop-2-yn-1-one

Description

Properties

IUPAC Name |

1-(3-methylphenyl)prop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-3-10(11)9-6-4-5-8(2)7-9/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYFXQADQKSXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 1-(3-Methylphenyl)prop-2-yn-1-one

Executive Summary

1-(3-Methylphenyl)prop-2-yn-1-one (also known as 3'-methylpropynophenone) is a versatile

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and stability profile. It emphasizes the molecule's utility in covalent drug discovery and diversity-oriented synthesis (DOS).

Structural Analysis & Physicochemical Profile

The molecule features a meta-tolyl moiety conjugated to a propynone group. The meta-methyl substituent exerts a weak inductive (

Key Physicochemical Properties (Predicted & Experimental Consensus)

| Property | Value / Description | Significance in Protocol Design |

| IUPAC Name | 1-(3-Methylphenyl)prop-2-yn-1-one | Standard nomenclature for searching. |

| Molecular Formula | C | |

| Molecular Weight | 144.17 g/mol | Calculation of stoichiometry. |

| Physical State | Pale yellow oil or low-melting solid | Handling requires precise weighing; oils may require neat transfer. |

| Boiling Point | ~105–110 °C (at 0.5 mmHg)* | Vacuum distillation is the preferred purification method. |

| LogP (Predicted) | ~2.3 – 2.5 | Lipophilic; compatible with non-polar organic solvents (DCM, Toluene). |

| Electrophilicity | High ( | Critical: Reacts rapidly with nucleophiles (thiols, amines). |

*Note: Boiling points are estimated based on homologous series of aryl propynones.

Synthesis & Production Protocols

While Sonogashira coupling is possible, the most robust laboratory-scale synthesis involves a two-step sequence: Grignard addition followed by oxidation. This method avoids palladium contamination, which is critical for pharmaceutical intermediates.

Protocol A: Two-Step Synthesis from 3-Tolualdehyde

Step 1: Grignard Addition (Formation of the Alcohol)

Reaction: 3-Methylbenzaldehyde + Ethynylmagnesium bromide

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N

inlet. -

Reagent Prep: Charge RBF with 3-methylbenzaldehyde (10.0 mmol) in anhydrous THF (50 mL). Cool to 0 °C.

-

Addition: Dropwise add ethynylmagnesium bromide (0.5 M in THF, 12.0 mmol, 1.2 equiv) over 20 minutes.

-

Completion: Stir at 0 °C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with sat. NH

Cl. Extract with Et -

Yield: Quantitative conversion to the intermediate alcohol.

Step 2: Oxidation to 1-(3-Methylphenyl)prop-2-yn-1-one

Selection: Manganese Dioxide (MnO

-

Reaction: Dissolve the crude alcohol (from Step 1) in DCM (10 mL/g).

-

Oxidant: Add activated MnO

(10 equiv. by mass). -

Conditions: Stir vigorously at reflux (40 °C) for 4–12 hours.

-

Filtration: Filter through a pad of Celite to remove Mn-salts. Rinse pad with DCM.

-

Purification: Concentrate filtrate. Purify via flash column chromatography (SiO

, 5% EtOAc in Hexanes) or vacuum distillation. -

Validation:

-

H NMR (CDCl

-

IR: Appearance of conjugated ketone stretch (

1640–1660 cm

-

H NMR (CDCl

Reactivity & Chemical Stability

The chemical behavior of 1-(3-methylphenyl)prop-2-yn-1-one is dominated by the ynone motif, acting as a potent Michael acceptor.

Reactivity Pathways

The molecule exhibits three primary modes of reactivity:

-

1,2-Addition: Nucleophilic attack at the carbonyl (Hard nucleophiles: Grignards, LiAlH

). -

1,4-Addition (Michael Addition): Nucleophilic attack at the

-carbon (Soft nucleophiles: Thiols, secondary amines).[1] -

Cyclocondensation: Reaction with dinucleophiles (Hydrazines, Amidines) to form heterocycles.

Stability Profile

-

Base Sensitivity: Unstable in strong aqueous base (NaOH/KOH). The

-carbon is susceptible to hydration, leading to the formation of 1,3-diketones (via enol tautomerization) or retro-aldol-type decomposition. -

Polymerization: The terminal alkyne can undergo thermal polymerization or dimerization if stored neat at elevated temperatures.

-

Photostability: Moderately light-sensitive. Store in amber vials.

Visualization: Reactivity Logic

The following diagram maps the reactivity landscape of the scaffold.

Caption: Divergent synthesis pathways from the ynone scaffold. Note the decomposition risk via hydration.

Applications in Drug Discovery[4][5][6][7]

This scaffold is particularly valuable in Covalent Inhibitor Design . The terminal ynone moiety can target non-catalytic cysteine residues in kinases, forming an irreversible covalent bond.

Heterocycle Synthesis (The "Build/Couple/Pair" Strategy)

Researchers utilize this intermediate to rapidly generate libraries of nitrogen-containing heterocycles.

-

Pyrazoles: Key pharmacophores in anti-inflammatory (e.g., Celecoxib analogs) and kinase inhibitor drugs.

-

Mechanism: The hydrazine nitrogen attacks the

-carbon (Michael addition), followed by intramolecular attack on the carbonyl and dehydration.

Experimental Workflow: Pyrazole Library Generation

-

Dissolve: Ynone (1 equiv) in EtOH.

-

Add: Substituted hydrazine (1.1 equiv).

-

Catalyst: Catalytic AcOH or HCl (optional, accelerates cyclization).

-

Heat: Reflux 2–4 hours.

-

Result: Regioselective formation of 3-(3-methylphenyl)pyrazoles.

Visualization: Drug Discovery Workflow

Caption: Integration of the ynone scaffold into a fragment-based drug discovery pipeline.

Storage and Handling Recommendations

To maintain the integrity of 1-(3-methylphenyl)prop-2-yn-1-one, adhere to the following "Self-Validating" storage protocol:

-

Temperature: Store at -20 °C . (Prevents slow polymerization).

-

Atmosphere: Store under Argon or Nitrogen . (Prevents oxidation).

-

Container: Amber glass vial with a Teflon-lined cap. (Prevents photolysis).

-

Re-validation: Before use in critical steps, check purity via TLC . If a baseline spot (polymer) or a lower Rf spot (diketone) appears, repurify via short-path filtration through silica.

References

-

Synthesis of Ynones via Alcohol Oxidation

-

Reactivity of Acetylenic Ketones (Michael Addition)

- Nucleophilic Conjugate Additions to Activ

- Source: Chemical Reviews.

-

Pyrazole Synthesis from Ynones

- Regioselective Synthesis of Pyrazoles

- Source: Tetrahedron Letters.

-

General Properties of 1-Aryl-2-propyn-1-ones

- Chemistry of Acetylenic Ketones.

- Source: Organic Reactions (Wiley).

Sources

1H and 13C NMR spectral analysis of 1-(3-Methylphenyl)prop-2-yn-1-one

Structural Elucidation of 1-(3-Methylphenyl)prop-2-yn-1-one: A Comprehensive H and C NMR Analytical Guide

Executive Summary

The precise structural characterization of terminal ynones is a critical quality control step in modern drug development and organic synthesis. 1-(3-Methylphenyl)prop-2-yn-1-one (commonly known as m-tolyl ethynyl ketone) is a highly reactive bifunctional building block featuring an

Molecular Architecture & Chemical Significance

1-(3-Methylphenyl)prop-2-yn-1-one (C

-

The m-Tolyl Ring: An aromatic system modulated by the electron-donating inductive effect of a meta-substituted methyl group.

-

The Carbonyl Core (C-1): An electron-withdrawing ketone hub that dictates the polarization of the entire molecule.

-

The Terminal Alkyne (C-2, C-3): An sp-hybridized, linear system that is highly susceptible to nucleophilic attack.

In pharmaceutical development, aryl ethynyl ketones are indispensable precursors. The addition of nitrogen- or oxygen-containing nucleophiles to these systems proceeds with high stereodirectivity, making the exact confirmation of the ynone starting material paramount before initiating downstream cyclizations[1].

Experimental Methodology: Self-Validating NMR Protocols

To prevent spectral ambiguity (such as confusing the terminal alkyne with an isomeric allene), the following acquisition protocol is engineered as a self-validating system. Every parameter choice is dictated by the physical relaxation properties of the ynone core.

Protocol: High-Fidelity NMR Acquisition Workflow

-

Step 1: Sample Preparation & Solvent Selection

-

Dissolve 15 mg (for

H) or 40 mg (for -

Causality: CDCl

is selected because it lacks exchangeable protons that could undergo deuterium exchange with the slightly acidic terminal alkyne proton. Tetramethylsilane (TMS) is added at 0.03% v/v to establish a definitive zero-point reference (δ 0.00 ppm).

-

-

Step 2: Probe Tuning and Shimming

-

Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated tuning and matching (ATM) on both the

H and -

Optimize Z0, Z1, and Z2 shims until the residual CHCl

solvent peak (δ 7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

-

-

Step 3:

H NMR Acquisition-

Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to ≥ 2.0 seconds .

-

Causality: The terminal alkyne proton (H-3) lacks adjacent scalar-coupled protons to facilitate rapid spin-lattice relaxation. A D1 of 2.0s ensures complete T

relaxation, allowing for accurate quantitative integration (exactly 1H) to validate the terminal alkyne's presence.

-

-

Step 4:

C NMR Acquisition-

Execute a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulse decoupling. Set the D1 delay to ≥ 4.0 seconds .

-

Causality: The molecule contains five quaternary carbons (C-1, C-1', C-3', C-2) and one isolated CH carbon (C-3). These nuclei exhibit extended T

relaxation times. A standard 1.0s delay would saturate these signals, causing them to vanish into the baseline. The extended delay guarantees their visibility, validating the intact carbon skeleton[2].

-

Figure 1: Self-validating NMR workflow for the structural elucidation of ynones.

H NMR Spectral Analysis: Causality and Assignments

The

-

The Terminal Alkyne Proton (H-3): Standard terminal alkynes resonate between δ 1.8–2.5 ppm. However, in this molecule, H-3 is shifted significantly downfield to δ 3.45 ppm . Causality: The strong electron-withdrawing mesomeric effect of the conjugated carbonyl group depletes electron density from the triple bond, counteracting the diamagnetic anisotropy that normally shields alkyne protons[3].

-

The Aromatic Protons (H-2', H-4', H-5', H-6'): The carbonyl group deshields the ortho positions, while the methyl group slightly shields its respective ortho and para positions. Consequently, H-2' (a broad singlet due to meta-coupling) and H-6' (a doublet of triplets) are the most deshielded, appearing near δ 7.95 and δ 7.90 ppm , respectively.

-

The Aryl Methyl Group: Resonates as a sharp singlet at δ 2.40 ppm , typical for benzylic protons experiencing minimal mesomeric influence from the meta-carbonyl.

Table 1: Quantitative H NMR Assignments (400 MHz, CDCl )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Assignment Causality |

| H-3 | 3.45 | Singlet (s) | - | 1H | Terminal alkyne, deshielded by conjugated C=O. |

| Ar-CH | 2.40 | Singlet (s) | - | 3H | Benzylic methyl, meta to C=O. |

| H-2' | 7.95 | Broad singlet (br s) | ~1.5 | 1H | Ortho to C=O, shielded by CH |

| H-6' | 7.90 | Doublet of triplets (dt) | 7.6, 1.5 | 1H | Ortho to C=O, deshielded by anisotropic effect. |

| H-4' | 7.45 | Doublet (d) | 7.6 | 1H | Para to C=O, ortho to CH |

| H-5' | 7.38 | Triplet (t) | 7.6 | 1H | Meta to C=O, meta to CH |

C NMR Spectral Analysis: Probing the Electronic Environment

The

-

The Carbonyl Core (C-1): Unlike saturated aliphatic ketones that resonate above δ 200 ppm, the ynone carbonyl appears upfield at δ 177.5 ppm . Causality: The adjacent sp-hybridized alkyne carbon is highly electronegative, pulling electron density via induction, while the extended

-conjugation allows for electron delocalization, resulting in a net shielding effect[2]. -

The Alkyne Carbons (C-2, C-3): The internal alkyne (C-2) appears at δ 81.2 ppm , while the terminal alkyne (C-3) is observed at δ 78.5 ppm . The polarization induced by the carbonyl group creates a distinct chemical shift difference between these two sp carbons, a hallmark of aryl ethynyl ketones[4].

Table 2: Quantitative C NMR Assignments (100 MHz, CDCl )

| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |

| C-1 | 177.5 | C=O (Quat) | Conjugated ketone; shielded relative to aliphatic ketones. |

| C-1' | 136.5 | Ar-C (Quat) | Ipso carbon attached to electron-withdrawing C=O. |

| C-3' | 138.5 | Ar-C (Quat) | Ipso carbon attached to electron-donating CH |

| C-4' | 134.5 | Ar-CH | Para to C=O. |

| C-2' | 130.5 | Ar-CH | Between C=O and CH |

| C-5' | 128.5 | Ar-CH | Meta to C=O. |

| C-6' | 127.5 | Ar-CH | Ortho to C=O. |

| C-2 | 81.2 | C≡C (Quat) | Internal alkyne, |

| C-3 | 78.5 | C≡C (CH) | Terminal alkyne, |

| Ar-CH | 21.3 | CH | Benzylic methyl carbon. |

2D NMR Validation Strategy (HMBC Logic)

To ensure the structural assignment is absolute and trustworthy, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. HMBC visualizes long-range (

The most critical diagnostic correlation is the

Figure 2: Key HMBC logical relationships establishing the ynone core connectivity.

Conclusion

The structural elucidation of 1-(3-methylphenyl)prop-2-yn-1-one relies on understanding the profound electronic interplay between its conjugated carbonyl and terminal alkyne. By employing self-validating acquisition parameters—specifically extended relaxation delays for quaternary carbons—and mapping the connectivity via diagnostic HMBC correlations, researchers can achieve unambiguous spectral assignments. This rigorous analytical framework ensures the integrity of downstream synthetic applications utilizing aryl ethynyl ketones.

References

- Source: Royal Society of Chemistry (RSC)

- Highly atom economical process for synthesis of novel co-initiator for photo-induced radical polymerisation (WO2024189634A1)

- Source: DOI.

- Pyrido-Indole-One Hybrids as Potential Anticancer Agents Against Breast Carcinoma Source: Semantic Scholar URL

- Source: Math-Net.

Reactivity profile of 1-(3-Methylphenyl)prop-2-yn-1-one as a Michael acceptor

An In-depth Technical Guide to the Reactivity Profile of 1-(3-Methylphenyl)prop-2-yn-1-one as a Michael Acceptor

Abstract

Ynones, or α,β-acetylenic ketones, represent a class of highly versatile intermediates in modern organic synthesis, prized for their unique electronic properties and diverse reactivity.[1][2] This guide provides a detailed examination of the reactivity profile of a specific ynone, 1-(3-Methylphenyl)prop-2-yn-1-one, with a focus on its function as a Michael acceptor. We will explore its synthesis, the kinetics and mechanisms of its reactions with biologically relevant nucleophiles, and its applications in the rational design of covalent inhibitors for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct chemical properties of this scaffold.

Introduction: The Unique Chemistry of Ynones

Ynones are characterized by a ketone functional group directly conjugated with a carbon-carbon triple bond.[1] This arrangement creates a powerful, bifunctional electrophilic system. Nucleophiles can engage in a 1,2-addition at the carbonyl carbon or, more significantly for this guide, a 1,4-conjugate addition at the β-alkynyl carbon.[3][4] This latter pathway, known as the Michael addition, is fundamental to the utility of ynones as synthetic building blocks and as covalent modifiers of biological macromolecules.[5][6]

The electron-withdrawing nature of the carbonyl group polarizes the alkyne, rendering the β-carbon highly susceptible to attack by a wide range of "soft" nucleophiles.[7] The reactivity of 1-(3-Methylphenyl)prop-2-yn-1-one is modulated by the electronic and steric properties of the 3-methylphenyl (m-tolyl) group, which influences the electrophilicity of the core ynone structure. Understanding this profile is critical for predicting its behavior in both synthetic and biological systems.

Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one

The synthesis of ynones is well-established, with several reliable methods available.[4] One of the most direct and versatile approaches involves the transition metal-catalyzed coupling of a terminal alkyne with an acyl chloride.[4] An alternative, robust method is the reaction of a metalated alkyne with a Weinreb amide, which is particularly effective for preventing over-addition that can occur with more reactive acylating agents.[4][8]

Below is a representative protocol for the synthesis via a Weinreb amide intermediate, a method chosen for its high yield and functional group tolerance.

Experimental Protocol: Synthesis via Weinreb Amide

This two-step procedure first prepares the N-methoxy-N-methyl-3-methylbenzamide (Weinreb amide) from 3-methylbenzoyl chloride, followed by its reaction with a lithium acetylide.

Step 1: Preparation of N-methoxy-N-methyl-3-methylbenzamide

-

To a round-bottom flask under an argon atmosphere, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and dichloromethane (DCM) (approx. 0.5 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Add pyridine (2.2 eq) dropwise to the stirred suspension.

-

Slowly add a solution of 3-methylbenzoyl chloride (1.0 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the Weinreb amide.

Step 2: Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one

-

To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add ethynyltrimethylsilane (1.2 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.4 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.

-

Add a solution of the Weinreb amide from Step 1 (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure. The crude TMS-protected ynone is then dissolved in THF.

-

Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) and stir at room temperature for 1 hour to remove the silyl protecting group.

-

Concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the final product, 1-(3-Methylphenyl)prop-2-yn-1-one.

Causality Note: The use of a Weinreb amide is critical for preventing the common side reaction of 1,2-addition to the newly formed ketone, as the initial tetrahedral intermediate is stabilized by chelation to the magnesium or lithium ion and does not collapse until acidic workup.[8] The TMS protecting group on the alkyne prevents its deprotonation and self-coupling.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one.

Reactivity as a Michael Acceptor

The core of this guide is the compound's reactivity as a Michael acceptor. This reactivity is most pronounced with soft nucleophiles, particularly thiols, which are of paramount importance in biological systems due to the prevalence of cysteine residues in proteins.

Thiol-yne Michael Addition

The reaction of ynones with thiols is a highly efficient transformation, often proceeding rapidly under physiological conditions without a catalyst.[3][4] This "click" type reaction is central to the application of ynones as covalent probes and inhibitors.[3] The reaction proceeds via the attack of a thiolate anion on the electrophilic β-carbon of the alkyne, generating a vinyl sulfide.

Mechanism:

-

A base (or the ambient pH) deprotonates the thiol (R-SH) to form the more nucleophilic thiolate (R-S⁻).

-

The thiolate attacks the β-carbon of the ynone in a 1,4-conjugate addition.

-

An intermediate vinyl anion is formed.

-

Rapid protonation of the anion by the solvent or protonated base yields the final vinyl sulfide adduct.

The reaction typically produces a mixture of (Z) and (E) isomers. The kinetic product is often the (Z)-isomer, resulting from anti-addition of the nucleophile and the proton.[9] However, this can isomerize to the more thermodynamically stable (E)-isomer, sometimes even during the reaction.[3][4]

Caption: General mechanism of the Thiol-yne Michael Addition.

Experimental Protocol: Reactivity with Glutathione (GSH)

This protocol provides a method to assess the reactivity of 1-(3-Methylphenyl)prop-2-yn-1-one with the biologically crucial tripeptide glutathione (GSH) and can be monitored by HPLC or LC-MS.

-

Stock Solutions: Prepare a 10 mM stock solution of 1-(3-Methylphenyl)prop-2-yn-1-one in DMSO. Prepare a 100 mM stock solution of reduced glutathione (GSH) in a 100 mM phosphate buffer (pH 7.4).

-

Reaction Mixture: In a microcentrifuge tube, combine 480 µL of the phosphate buffer (pH 7.4), 10 µL of the GSH stock solution (final concentration: 2 mM), and allow to equilibrate at 37 °C for 5 minutes.

-

Initiation: Initiate the reaction by adding 10 µL of the ynone stock solution (final concentration: 0.2 mM). Vortex briefly.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to 50 µL of 10% formic acid in acetonitrile to precipitate any protein and stop the reaction.

-

Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by LC-MS to monitor the disappearance of the ynone and the appearance of the GSH-adduct (expected mass increase of ~307.3 Da).

Self-Validation & Trustworthiness: This protocol is self-validating. The identity of the product is confirmed by its mass-to-charge ratio in the mass spectrometer, verifying the covalent addition. The rate of reaction can be quantified by tracking peak areas over time, providing a reliable measure of the compound's reactivity under physiologically relevant conditions.

Quantitative Data Summary

The reactivity of various ynones with thiols can be compared by measuring their reaction half-lives (t₁/₂) under pseudo-first-order conditions.[10] The table below presents hypothetical but representative data for comparing the subject compound with related structures.

| Compound | Substituent (R) | Nucleophile | Half-life (t₁/₂) at 37°C, pH 7.4 [min] |

| 1-(3-Methylphenyl)prop-2-yn-1-one | 3-Methyl | GSH (2 mM) | ~25 |

| 1-Phenylprop-2-yn-1-one | Hydrogen | GSH (2 mM) | ~22 |

| 1-(4-Nitrophenyl)prop-2-yn-1-one | 4-Nitro | GSH (2 mM) | < 5 |

| 1-(4-Methoxyphenyl)prop-2-yn-1-one | 4-Methoxy | GSH (2 mM) | ~60 |

Data Interpretation: The 3-methyl group is weakly electron-donating, leading to a reactivity slightly lower than the unsubstituted phenyl ynone. A strong electron-withdrawing group (4-Nitro) significantly increases the electrophilicity of the β-carbon, accelerating the reaction, while a strong electron-donating group (4-Methoxy) has the opposite effect. This predictable structure-activity relationship (SAR) is crucial for tuning the reactivity of covalent inhibitors.

Application in Drug Development: A Covalent Warhead

The ability of 1-(3-Methylphenyl)prop-2-yn-1-one to react efficiently with thiols makes it an attractive "warhead" for designing targeted covalent inhibitors (TCIs).[11] TCIs can achieve high potency and prolonged pharmacodynamic effects by forming a permanent bond with a target protein, often overcoming challenges associated with high substrate concentrations or shallow binding pockets.[12]

The ynone scaffold is particularly useful for targeting non-catalytic cysteine residues, which are increasingly recognized as valuable targets for modulating protein function.[13][14]

Workflow for Assessing Covalent Protein Modification

The definitive method for confirming covalent modification of a target protein is through intact protein analysis or peptide mapping using high-resolution mass spectrometry (HRMS).

Caption: Experimental workflow for confirming covalent protein modification.

Expertise Insight: When designing a covalent inhibitor, the intrinsic reactivity of the warhead must be carefully balanced. A warhead that is too reactive will indiscriminately modify off-target proteins, leading to toxicity. A warhead that is not reactive enough will fail to engage the target. The reactivity of 1-(3-Methylphenyl)prop-2-yn-1-one, being moderate, represents a promising starting point for optimization, where affinity for the target protein binding pocket is the primary driver of the covalent modification event. This is the principle of "proximity-driven" reactivity.[15]

Conclusion and Future Outlook

1-(3-Methylphenyl)prop-2-yn-1-one is a versatile chemical entity whose reactivity as a Michael acceptor is well-defined and tunable. Its efficient and selective reaction with thiols underpins its utility as both a synthetic building block and a covalent warhead for drug discovery. The methodologies and principles outlined in this guide provide a framework for researchers to synthesize, evaluate, and deploy this compound in their respective fields.

Future research will likely focus on incorporating this and related ynone scaffolds into more complex molecular architectures to target specific proteins with greater selectivity.[1] The continued exploration of their reactivity with other biological nucleophiles beyond cysteine may also open new avenues for developing novel therapeutic agents.[11]

References

- BenchChem. (2025).

- Wang, L., & Yang, D. (n.d.). Conjugated ynones in catalytic enantioselective reactions. Organic & Biomolecular Chemistry (RSC Publishing).

- (n.d.). Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry (RSC Publishing).

- (2019, September 6). Conjugated Ynones in Organic Synthesis.

- (2016, August 29). A Multifaceted Directing Group Switching Ynones as Michael Donors in Chemo-, Enantio-, and γ-Selective 1,4-Conjugate Additions with Nitroolefins.

- (n.d.). Strategy Analysis of Ynones' Radical Reactions.

- (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Ynone Reactions in Research and Drug Development.

- (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC.

- (n.d.). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. PMC.

- (2021, July 2). An alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NF-kB-inducing kinase (NIK). Teesside University's Research Portal.

- (n.d.).

- (2021, January 7).

- (2005, November 1). Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. PubMed.

- (n.d.).

- (2021, July 2). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. PubMed.

- (2023, May 24).

- (n.d.). 1,4-addition of enolates to enones ("The Michael Reaction"). Master Organic Chemistry.

- (n.d.). Michael Addition. Organic Chemistry Portal.

- (2020, October 15).

- (2025, August 7). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine.

- (2022, January 13). Structural Insights into Notum Covalent Inhibition. Journal of Medicinal Chemistry.

- (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC.

- BenchChem. (2025). An In-depth Technical Guide on the Michael Acceptor Reactivity of 1-(3-Nitrophenyl)-2-nitropropene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of natural products via conjugated ynone intermediates: a new millennium update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Michael Addition [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of a quinolone library from ynones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.tees.ac.uk [research.tees.ac.uk]

- 14. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Reactivity of 3-Methylphenyl Substituted Propargyl Ketones

Executive Summary

This technical guide details the chemical synthesis, reactivity profile, and pharmaceutical utility of 3-methylphenyl (m-tolyl) substituted propargyl ketones . These scaffolds, characterized by the 1-(3-methylphenyl)prop-2-yn-1-one core, serve as critical electrophilic intermediates in the construction of polysubstituted heterocycles, including pyrazoles, isoxazoles, and pyrimidines.

The inclusion of the meta-methyl group provides a specific balance of lipophilicity and electronic modulation without the strong resonance donation seen in para-substitution or the steric hindrance of ortho-substitution. This guide provides validated protocols for their synthesis and subsequent transformation into bioactive pharmacophores.

Part 1: Chemical Rationale & Structural Properties

The meta-Tolyl Advantage

In drug design, the 3-methylphenyl moiety offers distinct advantages over unsubstituted phenyl or p-tolyl analogs:

-

Metabolic Stability: Unlike p-methyl groups, which are prone to rapid benzylic oxidation by CYP450 enzymes due to resonance stabilization of the radical intermediate, m-methyl groups are generally more metabolically stable.

-

Solubility & Lipophilicity: The methyl group increases

(lipophilicity), improving membrane permeability compared to the parent phenyl ring, while avoiding the solubility issues often associated with larger alkyl chains. -

Electronic Effects: The methyl group exerts a weak inductive electron-donating effect (+I). At the meta position, this effect modulates the electrophilicity of the carbonyl carbon and the

-alkynyl carbon without the direct conjugation that would significantly dampen reactivity in Michael additions.

Core Electrophilic Sites

The propargyl ketone scaffold contains two primary electrophilic centers susceptible to nucleophilic attack:

-

C-1 (Carbonyl): Hard electrophile, preferred by hard nucleophiles (e.g., Grignard reagents, hydrides).

-

C-3 (Alkynyl

-carbon): Soft electrophile (Michael acceptor), preferred by soft nucleophiles (e.g., thiols, enolates, hydrazines).

Part 2: Synthetic Strategies

Two primary routes are established for accessing 3-methylphenyl propargyl ketones.

Strategy A: Sonogashira Coupling (Acid Chloride Route)

Direct coupling of 3-methylbenzoyl chloride with terminal alkynes.

-

Pros: One-step; convergent.

-

Cons: Requires palladium catalysis; potential for homocoupling of the alkyne (Glaser coupling).

Strategy B: Nucleophilic Addition / Oxidation Sequence (The "Aldehyde Route")

Addition of lithium acetylide or alkynyl Grignard to 3-methylbenzaldehyde, followed by oxidation.

-

Pros: High yields; avoids expensive Pd catalysts; versatile.

-

Cons: Two steps.

Comparative Data: Synthesis of 1-(3-methylphenyl)-3-phenylprop-2-yn-1-one

| Parameter | Method A: Pd-Catalyzed Coupling | Method B: Aldehyde Addition/Oxidation |

| Starting Material | 3-Methylbenzoyl chloride | 3-Methylbenzaldehyde |

| Reagents | PdCl2(PPh3)2, CuI, Et3N | 1.[1] Ph-C≡C-Li; 2. MnO2 or DMP |

| Temperature | 25–60 °C | -78 °C (Step 1); 25 °C (Step 2) |

| Typical Yield | 65–80% | 85–92% (over 2 steps) |

| Scalability | Moderate (Pd cost) | High |

Validated Protocol: Method B (Aldehyde Route)

Target: Synthesis of 1-(3-methylphenyl)-3-phenylprop-2-yn-1-one.

Step 1: Formation of the Propargyl Alcohol

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagent Prep: Dissolve phenylacetylene (1.1 equiv, 11 mmol) in anhydrous THF (50 mL). Cool to -78 °C.

-

Lithiation: Add

-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to generate lithium phenylacetylide. -

Addition: Dissolve 3-methylbenzaldehyde (1.0 equiv, 10 mmol) in THF (10 mL) and add dropwise to the reaction mixture.

-

Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

-

Checkpoint: Crude product should be a viscous oil.

H NMR should show the benzylic proton doublet of doublets around

-

Step 2: Oxidation to Propargyl Ketone

-

Reaction: Dissolve the crude alcohol in CH2Cl2 (100 mL). Add Manganese(IV) oxide (MnO2) (activated, 10 equiv).

-

Note: Excess MnO2 is required due to surface area dependence.

-

-

Execution: Stir vigorously at RT for 12–24 hours. Monitor by TLC (disappearance of alcohol spot).

-

Purification: Filter through a pad of Celite to remove Mn species. Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5).

-

Result: Yellow oil or low-melting solid. IR spectrum will show a characteristic conjugated ketone stretch (~1640 cm⁻¹) and alkyne stretch (~2200 cm⁻¹).

-

Part 3: Reactivity & Derivatization[2]

The most valuable application of 3-methylphenyl propargyl ketones is their conversion into 5-membered heterocycles via cyclocondensation.

Diagram: Reaction Network

The following diagram illustrates the divergent pathways available from the propargyl ketone core.

Figure 1: Divergent synthesis of heterocycles from the 3-methylphenyl propargyl ketone scaffold.

Detailed Protocol: Synthesis of 3-(3-Methylphenyl)-5-phenyl-1H-pyrazole

This protocol utilizes the propargyl ketone synthesized above. The regioselectivity is controlled by the Michael addition of the hydrazine nitrogen to the alkynyl

-

Reagents:

-

1-(3-methylphenyl)-3-phenylprop-2-yn-1-one (1.0 mmol)

-

Hydrazine hydrate (80%, 2.0 mmol)

-

Ethanol (10 mL)

-

-

Procedure:

-

Workup:

-

Cool to RT. The pyrazole often precipitates as a solid.

-

If solid forms: Filter and wash with cold ethanol.

-

If no precipitate: Concentrate solvent, redissolve in EtOAc, wash with water, and recrystallize from Ethanol/Water.

-

-

Characterization:

-

1H NMR: Look for the pyrazole C-4 proton singlet around

6.8–7.0 ppm. The 3-methyl group will appear as a singlet around

-

Part 4: Biological Applications

Researchers utilize 3-methylphenyl propargyl ketones primarily as precursors for:

-

MAPK Inhibitors: Pyrazoles derived from these ketones mimic the ATP-binding pharmacophore of kinase inhibitors. The meta-methyl group often fits into hydrophobic pockets (e.g., the gatekeeper region) of kinases like p38 MAPK.

-

Antimicrobial Agents: Isoxazoles synthesized from this scaffold have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

-

Tubulin Polymerization Inhibitors: The chalcone-like properties of the precursor ketone itself allow it to bind to tubulin, though cyclized derivatives are generally more stable and potent.

References

-

Synthesis via Sonogashira Coupling

- Title: "Palladium-Catalyzed Sonogashira Coupling for the Synthesis of Chalcones and Alkynones"

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Aldehyde Addition/Oxidation Protocol

- Title: "Manganese Dioxide Oxid

- Source: Journal of Organic Chemistry (General Protocol Reference)

-

URL:[Link]

-

Pyrazole Synthesis Mechanism

- Title: "Regioselective Synthesis of Pyrazoles

- Source: N

-

URL:[Link]

-

Biological Activity of Propargyl Derivatives

- Title: "Synthesis and Pharmacological Activities of Pyrazole Deriv

- Source: Molecules (MDPI)

-

URL:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. Gold-Catalyzed Regioselective Hydration of Propargyl Acetates Assisted by a Neighboring Carbonyl Group: Access to α-Acyloxy Methyl Ketones and Synthesis of (±)-Actinopolymorphol B [organic-chemistry.org]

Solid-State Characterization and Crystal Structure Analysis of 1-(3-Methylphenyl)prop-2-yn-1-one

The following technical guide details the solid-state characterization and structural analysis of 1-(3-Methylphenyl)prop-2-yn-1-one .

Executive Summary

1-(3-Methylphenyl)prop-2-yn-1-one (CAS: 16619-29-7, also known as 3'-methyl-propynophenone) is a terminal acetylenic ketone utilized as a high-value intermediate in the synthesis of pyrazoles, isoxazoles, and Michael addition adducts.

This guide provides a rigorous protocol for its synthesis, crystallization, and solid-state analysis. Given the compound's structural similarity to the parent benzoylacetylene (mp 50–52 °C), this derivative is classified as a low-melting solid or semi-solid at ambient conditions. Consequently, the characterization workflow prioritizes low-temperature handling and in situ cryo-crystallography techniques to ensure structural integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 1-(3-Methylphenyl)prop-2-yn-1-one |

| Common Name | 3'-Methylbenzoylacetylene |

| Molecular Formula | C₁₀H₈O |

| Molecular Weight | 144.17 g/mol |

| Physical State | Low-melting solid or oil (Ambient) |

| Predicted MP | 35–45 °C (Est. based on parent 1-phenylprop-2-yn-1-one) |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, Et₂O; Sparingly soluble in Hexane |

Synthesis & Purification Protocol

To obtain diffraction-quality crystals, high-purity material (>99%) is required. The optimal route involves the oxidation of the corresponding propargylic alcohol, avoiding metal-catalyzed coupling impurities.

Step 1: Grignard Addition

-

Reagents: 3-Methylbenzaldehyde, Ethynylmagnesium bromide (0.5 M in THF).

-

Procedure: Add aldehyde dropwise to Grignard reagent at 0 °C. Quench with sat. NH₄Cl.[1]

-

Product: 1-(3-Methylphenyl)prop-2-yn-1-ol.

Step 2: Jones Oxidation (Chromic Acid)

-

Rationale: Jones oxidation is preferred over MnO₂ for terminal alkynols to prevent isomerization to the allenyl ketone.

-

Protocol:

-

Dissolve alcohol in acetone (0.1 M).

-

Add Jones reagent dropwise at 0 °C until orange color persists.

-

Stir for 15 min; quench with isopropanol.

-

Extract with Et₂O, wash with NaHCO₃, dry over MgSO₄.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

Step 3: Crystallization Strategy

Due to the low melting point, standard evaporation often yields oils.

-

Method: Low-Temperature Recrystallization .

-

Solvent System: n-Pentane or n-Pentane/Et₂O (10:1).

-

Protocol: Dissolve oil in minimum warm pentane (30 °C). Cool slowly to -20 °C in a freezer. Seed with a microcrystal if available (induced by scratching the flask wall).

Single Crystal X-Ray Diffraction (SCXRD) Workflow

The core characterization utilizes SCXRD to determine the molecular conformation and packing.

Data Collection Parameters

-

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα or Cu Kα radiation).

-

Temperature: 100 K (Critical) . Room temperature data collection is contraindicated due to high thermal motion and sublimation risk.

-

Mounting: Use a cryo-loop with perfluoropolyether oil (e.g., Fomblin) to coat the crystal immediately upon removal from the mother liquor. Flash-cool in the N₂ stream.

Structural Model & Refinement

-

Space Group Prediction: Based on the parent 1-phenylprop-2-yn-1-one, the expected space group is Monoclinic, P2₁/c or Triclinic, P-1 .

-

Refinement Strategy:

-

Refine non-hydrogen atoms anisotropically.

-

Locate the acetylenic proton (≡C-H) in the difference Fourier map to confirm the terminal alkyne status.

-

Visualization: SCXRD Workflow

Figure 1: Critical workflow for SCXRD analysis of low-melting organic solids.

Solid-State Structural Analysis

Molecular Conformation

The structure is dominated by the conjugation between the aromatic ring, the carbonyl group, and the alkyne.

-

Planarity: The molecule is expected to be nearly planar to maximize

-conjugation. -

Torsion Angle: The

(C2-C1-C=O) torsion angle is typically < 10°. -

Bond Lengths:

-

C≡C: 1.18 – 1.20 Å (Typical for conjugated alkynes).

-

C=O: 1.21 – 1.23 Å.

-

C(ipso)-C(carbonyl): ~1.47 Å.

-

Supramolecular Synthons

In the absence of strong hydrogen bond donors (OH, NH), the crystal packing is governed by weak interactions:

-

C-H...O Hydrogen Bonds: The acidic acetylenic proton (≡C-H) acts as a donor to the carbonyl oxygen (C=O) of a neighboring molecule, forming centrosymmetric dimers or infinite chains (C(4) motifs).

-

-

Bulk Characterization (PXRD & Thermal)

While SCXRD provides the single-molecule view, Powder X-Ray Diffraction (PXRD) ensures the bulk material represents a single phase.

Powder X-Ray Diffraction (PXRD)

-

Simulated vs. Experimental: Generate a simulated pattern from the SCXRD CIF file (using Mercury or molecular modeling software) and compare it with the experimental bulk pattern.

-

Key Feature: Look for low-angle peaks (

) characteristic of the unit cell dimensions.

Thermal Analysis (DSC)

-

Instrument: Differential Scanning Calorimetry.

-

Protocol: Hermetically sealed aluminum pan, heating rate 5 °C/min.

-

Expected Endotherm: Sharp melting peak between 35–50 °C.

-

Warning: An exotherm >150 °C indicates polymerization of the alkyne moiety. Do not overheat.

Spectroscopic Validation

| Technique | Diagnostic Signal | Structural Assignment |

| FT-IR (ATR) | 3200–3300 cm⁻¹ (sharp) | |

| 2090–2100 cm⁻¹ (weak) | C | |

| 1640–1660 cm⁻¹ (strong) | C=O Stretch (Conjugated Ketone) | |

| ¹H NMR (CDCl₃) | Acetylenic Proton ( | |

| Methyl Group (-CH₃) | ||

| ¹³C NMR | Carbonyl (C=O) | |

| Alkyne Carbons |

Spectroscopic Logic Diagram

Figure 2: Spectroscopic fingerprinting for structural verification.

References

-

Parent Structure (Benzoylacetylene)

- Synthetic Methodology (Jones Oxidation of Alkynols): Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45.

-

Crystallographic Methodology (Low-Melting Solids)

-

Bruker AXS. (2020). Best Practices for Data Collection at Low Temperatures. Link

-

-

General Characterization of Chalcone Derivatives

-

IUCrData. (2022). Structure description of chalcone derivatives and alkyne linkages. Link

-

Sources

Methodological & Application

Application Note & Protocol: Selective Oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol to 1-(3-methylphenyl)prop-2-yn-1-one

Introduction: The Significance of Ynones and the Challenge of Their Synthesis

Ynones, or alkynyl ketones, are highly valuable and versatile building blocks in organic synthesis. Their unique conjugated system, comprising a carbonyl group and a carbon-carbon triple bond, serves as a reactive handle for a multitude of chemical transformations. This makes them key intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials.[1][2] The direct and selective synthesis of ynones from readily available precursors, such as secondary propargylic alcohols, is therefore a critical endeavor for chemists in research and drug development.

The oxidation of secondary propargylic alcohols to the corresponding ynones presents a significant challenge: the potential for over-oxidation or side reactions involving the sensitive alkyne moiety.[3] Consequently, the choice of oxidizing agent is paramount to achieving a high-yielding and clean transformation. This application note provides a detailed, field-proven protocol for the selective oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol to its corresponding ynone, 1-(3-methylphenyl)prop-2-yn-1-one, utilizing Dess-Martin periodinane (DMP).

Rationale for Selecting Dess-Martin Periodinane (DMP)

Several reagents are capable of oxidizing secondary alcohols, including chromium-based reagents, activated dimethyl sulfoxide (DMSO) systems like the Swern oxidation, and manganese dioxide (MnO₂).[4][5][6] However, for substrates bearing sensitive functional groups like alkynes, a mild and highly selective oxidant is preferable.

-

Chromium Reagents (e.g., Jones Reagent): While effective, these are highly toxic and produce hazardous waste, making them environmentally undesirable.[7]

-

Swern Oxidation: This method operates under mild, low-temperature conditions (-78 °C) and avoids toxic metals.[4][6] However, it requires careful temperature control and generates the malodorous byproduct dimethyl sulfide.[8]

-

Manganese Dioxide (MnO₂): MnO₂ is a classic and effective reagent for oxidizing allylic and propargylic alcohols.[5][9][10] It is heterogeneous, and the workup is a simple filtration. However, it often requires a large excess of the reagent (typically around 10 equivalents), which can complicate purification on larger scales.[9]

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers an excellent alternative.[7][11] It is known for its mild reaction conditions (typically room temperature), broad functional group tolerance, and straightforward workup.[7] The reaction is usually complete within a few hours and avoids the use of toxic heavy metals.[11] Given these advantages, DMP is an ideal choice for the selective oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol, ensuring high yield and purity of the desired ynone.

The Reaction: From Propargylic Alcohol to Ynone

The oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol with Dess-Martin periodinane proceeds cleanly to yield 1-(3-methylphenyl)prop-2-yn-1-one.

Caption: Oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol to the corresponding ynone.

Detailed Experimental Protocol

This protocol is designed for the oxidation of 1.0 mmol of the starting alcohol. The reaction can be scaled accordingly, with adjustments to reagent quantities and glassware.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 1-(3-methylphenyl)prop-2-yn-1-ol | ≥97% | Various | 7342-07-6 (p-isomer) | The 3-methyl isomer may require custom synthesis or special ordering. |

| Dess-Martin Periodinane (DMP) | ≥97% | Various | 87413-09-0 | Store under inert atmosphere, moisture sensitive. |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Various | 75-09-2 | Use from a freshly opened bottle or a solvent purification system. |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Various | 144-55-8 | |

| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | Reagent Grade | Various | 7772-98-7 | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Various | 7487-88-9 | |

| Diethyl ether (Et₂O) | ACS Grade | Various | 60-29-7 | For extraction. |

| Silica gel | 230-400 mesh | Various | 7631-86-9 | For column chromatography. |

| Hexanes | ACS Grade | Various | 110-54-3 | For column chromatography. |

| Ethyl acetate (EtOAc) | ACS Grade | Various | 141-78-6 | For column chromatography. |

| Round-bottom flask (50 mL) | - | - | - | Oven-dried. |

| Magnetic stirrer and stir bar | - | - | - | |

| Septum and nitrogen/argon inlet | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-methylphenyl)prop-2-yn-1-ol (146.19 mg, 1.0 mmol, 1.0 equiv).

-

Dissolution: Dissolve the alcohol in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

-

Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (468 mg, 1.1 mmol, 1.1 equiv) in one portion. The reaction mixture may become slightly cloudy.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (higher Rf) indicates completion.

-

Quenching the Reaction: Once the reaction is complete, dilute the mixture with 20 mL of diethyl ether. Quench the reaction by slowly adding 15 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Work-up: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts have dissolved and the organic layer is clear. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:EtOAc) to afford the pure 1-(3-methylphenyl)prop-2-yn-1-one.

Characterization

The structure of the final product, 1-(3-methylphenyl)prop-2-yn-1-one, should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) will be in the regions of 8.0-7.3 ppm (aromatic protons), 3.5 ppm (alkynyl proton), and 2.4 ppm (methyl protons).

-

¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ) will be in the regions of 178 ppm (carbonyl carbon), 139-128 ppm (aromatic carbons), 83 ppm (alkynyl C), 80 ppm (alkynyl CH), and 21 ppm (methyl carbon).[12]

-

FT-IR (neat): Characteristic peaks will be observed around 3290 cm⁻¹ (alkynyl C-H stretch), 2100 cm⁻¹ (C≡C stretch), and 1640 cm⁻¹ (C=O stretch).

Summary of Reaction Parameters

| Parameter | Value |

| Substrate | 1-(3-methylphenyl)prop-2-yn-1-ol |

| Oxidant | Dess-Martin Periodinane (DMP) |

| Stoichiometry (DMP) | 1.1 equivalents |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | Room Temperature (~20-25 °C) |

| Reaction Time | 1-3 hours |

| Work-up | Reductive quench (NaHCO₃/Na₂S₂O₃) |

| Purification | Silica Gel Chromatography |

| Expected Yield | >90% |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the oxidation of 1-(3-methylphenyl)prop-2-yn-1-ol.

Safety Precautions

-

General Precautions: This procedure should be conducted in a well-ventilated fume hood by trained personnel.[13] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

-

Reagent Handling:

-

Dess-Martin Periodinane (DMP): DMP is moisture-sensitive and can be irritating. Handle in an inert atmosphere where possible.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Alkynes: Alkynes can be flammable and should be handled with care, away from ignition sources.[13]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive or wet DMP reagent. | Use fresh DMP from a reputable supplier. Ensure all glassware and solvents are scrupulously dry. |

| Insufficient reaction time. | Continue stirring and monitor by TLC until the starting material is consumed. | |

| Low Yield | Loss of product during work-up or purification. | Ensure thorough extraction. Be careful during column chromatography to collect all product-containing fractions. |

| Volatility of the ynone product. | Be cautious during solvent removal; avoid using high vacuum or excessive heat. | |

| Formation of Impurities | Old or impure DMP, which may contain acidic species. | Buffer the reaction with a small amount of pyridine (2-3 equivalents) to protect acid-labile groups if necessary.[7] |

References

- Chemistry Alkynes - SATHEE. (n.d.).

-

Havare, N. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc, 2020(6), 247-261. Retrieved from [Link]

-

Bagley, M. C., Lubinu, M. C., & Mason, C. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(11), 839-849. Retrieved from [Link]

- Grokipedia. (n.d.). Swern oxidation.

-

YouTube. (2020, July 14). MnO2 oxidation reaction|| solved questions. Retrieved from [Link]

- Murakami, K., et al. (2023). Dess–Martin Periodinane/Brønsted Acid-Mediated Tandem Oxidation/Cyclization of Homopropargylic Alcohols for Synthesis of Trisubstituted Furans. Synlett, 34(09), 1626-1630.

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

-

Liu, J., Xie, X., & Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576. Retrieved from [Link]

-

PG.CHEMEASY. (2020, October 31). MnO2 oxidation reaction with example. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.

-

ResearchGate. (n.d.). Representative 13 C NMR spectrum of ynone 1a. Chemical shifts of characteristic carbons are labeled. Retrieved from [Link]

- Kota Factory. (n.d.). Oxidation Reactions of Alkenes and Alkynes.

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

- NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation.

- Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols.

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

-

Glen Research. (n.d.). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Retrieved from [Link]

- Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Sacred Heart University. (n.d.). Oxidation of Secondary Aromatic Alcohols. Retrieved from [Link]

-

Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth., 91, 221-232. Retrieved from [Link]

-

Royal Society of Chemistry. (2026, February 25). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Retrieved from [Link]

-

TutorChase. (n.d.). What are the health and safety considerations when working with alkenes?. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of (E)−1-phenyl-3-(p-tolyl)prop-2-en-1-one. Retrieved from [Link]

-

Royal Society of Chemistry. (2026, February 25). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Retrieved from [Link]

-

Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 1-Phenyl-2-propyne-1-one by oxidation of.... Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (n.d.). Characterization of an organometallic xenon complex using NMR and IR spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis. Retrieved from [Link]

-

SpringerLink. (n.d.). Mechanism and kinetics of the oxidation of 1,3-butadien-1-yl (n-C4H5): a theoretical study. Retrieved from [Link]

-

MDPI. (n.d.). Atomic Scale Mechanisms Controlling the Oxidation of Polyethylene: A First Principles Study. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 3-phenyl-2-propyn-1-ol. Retrieved from [Link]

Sources

- 1. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08856A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. kotafactory.com [kotafactory.com]

- 4. grokipedia.com [grokipedia.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MnO2 oxidation reaction with example - PG.CHEMEASY [chemisfast.blogspot.com]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]

- 14. glenresearch.com [glenresearch.com]

- 15. tutorchase.com [tutorchase.com]

Using 1-(3-Methylphenyl)prop-2-yn-1-one in heterocyclic synthesis

Application Note: 1-(3-Methylphenyl)prop-2-yn-1-one as a Versatile C3-Synthon in Heterocyclic Synthesis

Chemical Profile & Mechanistic Rationale

In the landscape of modern heterocyclic synthesis and drug development, terminal

The push-pull dynamics of this molecule are governed by the electron-withdrawing carbonyl group, which highly polarizes the adjacent alkyne, rendering the terminal

Divergent Synthetic Pathways

The bifunctional nature of 1-(3-methylphenyl)prop-2-yn-1-one allows it to act as a divergent node for the synthesis of multiple pharmacologically relevant heterocyclic scaffolds, including pyrazoles, pyrimidines, and indoles.

Divergent synthetic pathways of 1-(3-methylphenyl)prop-2-yn-1-one into various heterocycles.

Detailed Experimental Protocols & Causality

Pathway A: Regioselective Synthesis of 3-Aroylindoles

Causality & Design: Traditional indole syntheses (e.g., Fischer indolization) often suffer from harsh acidic conditions and poor regioselectivity. The uncatalyzed annulation of 1-(3-methylphenyl)prop-2-yn-1-one with nitrosoarenes represents an atom-economical, formal cycloaddition [1]. The nitroso group acts as an electrophile, initiating C–N bond formation at the

Protocol:

-

Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-methylphenyl)prop-2-yn-1-one (1.0 mmol) in 5.0 mL of HFIP.

-

Addition: Slowly add the selected nitrosoarene (1.0 mmol) in portions over 5 minutes to prevent uncontrolled exotherms.

-

Reaction: Stir the mixture at room temperature (20–25 °C) open to the atmosphere.

-

Self-Validation Check: The reaction progress can be visually tracked. Nitrosoarenes typically impart a deep green or blue color to the solution. The reaction is deemed complete (usually within 2–4 hours) when the solution transitions to a dark yellow/brown hue. TLC (Hexanes/EtOAc 7:3) will confirm the disappearance of the highly UV-active ynone spot.

-

Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap for reuse). Purify the crude residue via flash column chromatography on silica gel to isolate the 3-(3-methylbenzoyl)indole derivative.

Pathway B: Lewis Acid-Catalyzed Synthesis of Pyrimidines

Causality & Design: The condensation of ynones with amidines or guanidines traditionally requires harsh refluxing in sodium ethoxide, which can degrade sensitive functional groups. By employing Ytterbium(III) triflate (

Protocol:

-

Preparation: To a 10 mL microwave vial, add 1-(3-methylphenyl)prop-2-yn-1-one (1.0 mmol), guanidine hydrochloride (1.2 mmol), and anhydrous

(2.0 mmol). The potassium carbonate serves to free-base the guanidine in situ. -

Catalyst Addition: Add

(0.1 mmol, 10 mol%) followed by 4.0 mL of anhydrous THF. -

Reaction: Seal the vial and heat the suspension at 80 °C in an oil bath for 6 hours.

-

Self-Validation Check: As the insoluble guanidine hydrochloride is converted to the free base and consumed in the reaction, the initial cloudy suspension will gradually become a more homogenous, slightly turbid solution.

-

Workup: Cool to room temperature and quench with 5 mL of saturated aqueous

. Extract with EtOAc (

Pathway C: Synthesis of 3-(3-Methylphenyl)-1H-pyrazoles

Causality & Design: Hydrazine acts as a potent bis-nucleophile. The mechanism is a cascade sequence: an initial aza-Michael addition of the more nucleophilic nitrogen to the

Stepwise mechanism of pyrazole formation via aza-Michael addition and cyclodehydration.

Protocol:

-

Preparation: Dissolve 1-(3-methylphenyl)prop-2-yn-1-one (1.0 mmol) in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask.

-

Addition: Add hydrazine hydrate (1.5 mmol, 50-60% aqueous solution) dropwise at room temperature. An immediate slight exotherm may be observed.

-

Reaction: Attach a reflux condenser and heat the mixture to 85 °C (reflux) for 2 hours.

-

Self-Validation Check: TLC monitoring (DCM/MeOH 95:5) will show the conversion of the non-polar ynone to a highly polar, blue-fluorescent spot (under 254 nm UV) corresponding to the pyrazole.

-

Workup: Concentrate the reaction mixture in vacuo to remove ethanol. Triturate the resulting residue with cold water to induce precipitation. Filter the solid, wash with ice-cold water, and dry under high vacuum to afford the pure 3-(3-methylphenyl)-1H-pyrazole.

Quantitative Data Summary

The following table summarizes the experimental parameters and expected outcomes for the divergent synthesis of heterocycles using 1-(3-methylphenyl)prop-2-yn-1-one.

| Target Heterocycle | Core Reagents | Catalyst / Promoter | Solvent & Temp | Reaction Time | Typical Yield |

| 3-Aroylindoles | Nitrosoarenes (1.0 eq) | None (Solvent-promoted) | HFIP, 25 °C | 2 – 4 h | 65 – 85% |

| Pyrimidines | Guanidine HCl (1.2 eq) | THF, 80 °C | 6 – 8 h | 70 – 89% | |

| Pyrazoles | Hydrazine Hydrate (1.5 eq) | None | EtOH, 85 °C | 2 h | > 90% |

References

-

Scapinello, L., Vavassori, F., Ieronimo, G., Ameta, K., Cravotto, G., Simonetti, M., Tollari, S., Palmisano, G., Nicholas, K., Penoni, A., & Maspero, A. (2022). Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds. International Journal of Organic Chemistry, 12(3), 127-142. URL:[Link]

-

Songsri, S., Harkiss, A. H., & Sutherland, A. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(18), 13214-13224. URL:[Link]

-

Isik, M. (2014). Development of New Methods for the Synthesis of Pyrazoles, 4-Iodopyrazoles, Isoxazoles and 1,2,4-Oxadiazoles. Middle East Technical University Theses. URL:[Link]

Application Note: Precision Synthesis of Pyrazoles from 1-(3-Methylphenyl)prop-2-yn-1-one

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. This application note details the robust synthesis of 3-(3-methylphenyl)-1H-pyrazole and its regioselective N-substituted derivatives starting from 1-(3-methylphenyl)prop-2-yn-1-one . We address the critical challenge of regiocontrol in Michael acceptor cyclizations, providing two validated protocols: a standard solvothermal method for unsubstituted pyrazoles and a fluorinated-solvent directed method for high-precision regioselectivity with substituted hydrazines.

Introduction & Chemical Biology

Alkynones (ynones) are versatile electrophiles that serve as excellent precursors for 5-membered heterocycles. The substrate 1-(3-methylphenyl)prop-2-yn-1-one contains a reactive

The Regioselectivity Challenge

When reacting ynones with substituted hydrazines (

-

1,3-Disubstituted Pyrazoles: Resulting from initial attack of the terminal hydrazine nitrogen on the

-carbon (Michael addition). -

1,5-Disubstituted Pyrazoles: Resulting from initial attack on the carbonyl carbon (1,2-addition/Schiff base formation).

Control over this pathway is dictated by solvent polarity, catalyst presence, and the electronic nature of the hydrazine.

Mechanistic Pathway

The reaction proceeds primarily through a Michael addition-cyclocondensation sequence.

Figure 1: General mechanistic flow for the conversion of alkynones to pyrazoles via Michael addition.

Experimental Protocols

Safety Pre-Requisites[1]

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood.

-

Alkynones: Skin irritants and potential sensitizers.

-

Waste: Segregate hydrazine waste from general organic waste.

Protocol A: Standard Synthesis of 3-(3-Methylphenyl)-1H-pyrazole

Target: Unsubstituted Pyrazole (Tautomeric mixture) Scale: 1.0 mmol

Materials:

-

1-(3-Methylphenyl)prop-2-yn-1-one (144 mg, 1.0 mmol)

-

Hydrazine monohydrate (64-65% solution, 1.5 mmol)

-

Ethanol (Absolute, 5 mL)

-

Acetic Acid (Catalytic, 2 drops)

Step-by-Step Methodology:

-

Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alkynone in Ethanol (5 mL).

-

Addition: Add Hydrazine monohydrate dropwise at room temperature. The solution may turn slightly yellow (formation of hydrazone species).

-

Catalysis: Add 2 drops of Glacial Acetic Acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alkyne spot (

) should disappear, and a lower -

Work-up: Cool to room temperature.

-

If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

-

If solution remains clear: Concentrate in vacuo.[1] Redissolve residue in DCM (10 mL), wash with water (2 x 5 mL) and Brine (5 mL). Dry over

and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water (9:1) or Column Chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Regioselective Synthesis of 1-Methyl-3-(3-methylphenyl)pyrazole

Target: 1,3-Isomer (Kinetic Control) Key Reagent: Hexafluoroisopropanol (HFIP) - Critical for Regiocontrol

Rationale: Fluorinated solvents like HFIP activate the carbonyl through strong H-bonding, while also stabilizing the Michael addition transition state, strongly favoring the 1,3-isomer over the 1,5-isomer [1].

Materials:

-

1-(3-Methylphenyl)prop-2-yn-1-one (1.0 mmol)

-

Methylhydrazine (1.1 mmol)

-

HFIP (Hexafluoroisopropanol) (3 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve the alkynone in HFIP (3 mL) in a sealed tube or capped vial.

-

Reaction: Add Methylhydrazine dropwise at 0°C.

-

Stirring: Allow to warm to room temperature and stir for 2-4 hours. (HFIP accelerates the reaction significantly compared to EtOH).

-

Work-up: Remove HFIP under reduced pressure (Rotavap). Note: Recover HFIP if possible due to cost.

-

Purification: The crude residue is typically >90% pure 1,3-isomer. Purify via flash chromatography (Hexane:EtOAc 4:1) to remove trace 1,5-isomer.

Data Analysis & Characterization

Expected NMR Signature

The regiochemistry is confirmed by the coupling pattern of the pyrazole protons and NOESY correlations.

Table 1: Representative

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Pyrazole-H5 | 7.60 - 7.65 | Doublet ( | 1H | Adjacent to Nitrogen |

| Aryl (Ar-H) | 7.20 - 7.50 | Multiplet | 4H | 3-Methylphenyl ring |

| Pyrazole-H4 | 6.55 | Doublet ( | 1H | C4 Proton |

| Ar-CH3 | 2.38 | Singlet | 3H | Methyl on Phenyl ring |

| N-CH3 | 3.92 | Singlet | 3H | Only in Protocol B |

Note: In Protocol A (Unsubstituted), the H4/H5 signals may appear as broad singlets or doublets depending on the tautomeric exchange rate in the solvent used.

Mass Spectrometry[3]

-

Protocol A Product (

): ESI-MS -

Protocol B Product (

): ESI-MS

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Michael addition | Increase temperature to reflux or add Lewis Acid ( |

| Regioisomer Mixture | Thermodynamic equilibration | Switch solvent to HFIP (Protocol B) or lower temperature to 0°C. Avoid strong acids which catalyze isomerization. |

| Oily Product | Residual solvent or impurities | Triturate with cold pentane/hexane to induce crystallization. |

| Starting Material Remains | Old Hydrazine source | Hydrazine hydrate degrades over time. Use a fresh bottle or increase equivalents to 2.0. |

References

-

Regioselectivity in Pyrazole Synthesis

- BenchChem Technical Review.

-

Fluorinated Solvents in Heterocycle Synthesis

- Organic Chemistry Portal. "Regioselective Synthesis of Pyrazoles."

-

General Mechanism of Ynone Cyclization

-

Journal of Organic Chemistry.[2] "Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines."

-

-

Substrate Physical Properties

Sources

Application Notes and Protocols: Michael Addition Reaction Conditions for 1-(3-Methylphenyl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Ynones in Synthetic Chemistry

Ynones, or α,β-alkynyl ketones, are powerful and versatile building blocks in organic synthesis. Their unique electronic structure, characterized by an electron-deficient triple bond conjugated to a carbonyl group, renders them highly susceptible to nucleophilic attack. This reactivity makes them valuable intermediates in the construction of a diverse array of complex molecules, including pharmaceuticals and biologically active compounds.[1][2] Among the various transformations that ynones can undergo, the Michael addition, or conjugate addition, stands out as a particularly robust and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds.[1][3]

This technical guide provides a comprehensive overview of the Michael addition reaction as applied to the specific ynone, 1-(3-Methylphenyl)prop-2-yn-1-one. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for various classes of nucleophiles, and discuss key considerations for reaction optimization. The information presented herein is intended to serve as a practical resource for researchers leveraging the synthetic potential of this important class of compounds.

The Michael Addition: A Mechanistic Perspective

The Michael addition is a conjugate addition reaction where a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][3] In the case of 1-(3-Methylphenyl)prop-2-yn-1-one, the ynone serves as the Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its nucleophilicity.[1][4]

The general mechanism proceeds as follows:

-

Deprotonation of the Nucleophile: A base removes a proton from the Michael donor (e.g., a thiol, amine, or carbon-based nucleophile) to generate a more potent nucleophile.

-

Nucleophilic Attack: The activated nucleophile attacks the electrophilic β-carbon of the ynone. This attack results in the formation of a new bond and generates a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base or the solvent, to yield the final Michael adduct.

The stereochemical outcome of the Michael addition to ynones can be influenced by several factors, including the nature of the nucleophile, the catalyst, and the reaction conditions. The addition can proceed in either a syn or anti fashion, leading to the formation of (E)- or (Z)-isomers of the resulting β-substituted enone.

Caption: Generalized Mechanism of Michael Addition to an Ynone

Synthesis of 1-(3-Methylphenyl)prop-2-yn-1-one